

Technical Guide: Structural Analysis and Chemical Properties of Osimertinib

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Compound of Interest

Compound Name: Carpro-AM1

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Osimertinib, marketed under the trade name Tagrisso®, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1][2] It is specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R mutations) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] Furthermore, Osimertinib shows significantly less activity against wild-type EGFR, which contributes to a more favorable toxicity profile compared to earlier-generation TKIs.[1][3][5] This document provides a comprehensive overview of the structural analysis, chemical properties, and mechanism of action of Osimertinib, along with detailed experimental protocols relevant to its study.

Structural Analysis

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[6] The molecule's structure is key to its mechanism of action, featuring a reactive acrylamide group that forms a covalent bond with a cysteine residue in the ATP-binding site of mutant EGFR.

The crystal structure of Osimertinib mesylate (Form B) has been determined, crystallizing in the P-1 space group.^[7] This structural information is critical for understanding its interaction with the EGFR kinase domain and for the rational design of next-generation inhibitors.

Chemical Structure

- IUPAC Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
- Chemical Formula (Free Base): $C_{28}H_{33}N_7O_2$ ^[6]
- Molecular Weight (Free Base): 499.61 g/mol ^[8]
- Chemical Formula (Mesylate Salt): $C_{28}H_{33}N_7O_2 \cdot CH_4O_3S$ ^[6]
- Molecular Weight (Mesylate Salt): 595.71 g/mol ^[6]
- CAS Number: 1421373-65-0 (Osimertinib), 1421373-66-1 (Osimertinib mesylate)

Chemical and Physical Properties

The physicochemical properties of Osimertinib influence its absorption, distribution, metabolism, and excretion (ADME) profile. It is administered as a mesylate salt to improve its solubility and bioavailability.

Property	Value	Reference
Physical State	Crystalline solid	
Solubility	Slightly soluble in water (3.1 mg/mL at 37°C)	
pKa	9.5 (aliphatic amine), 4.4 (aniline)	
Melting Point	Not specified in the provided results	
LogP	Not specified in the provided results	
Plasma Protein Binding	~95%	[1]
Volume of Distribution (Vd)	918 L	[1]
Half-life	Approximately 48 hours	[1]
Metabolism	Primarily via CYP3A4 and CYP3A5	[1][6]
Elimination	Primarily through feces (68%) and to a lesser extent in urine (14%)	[1]

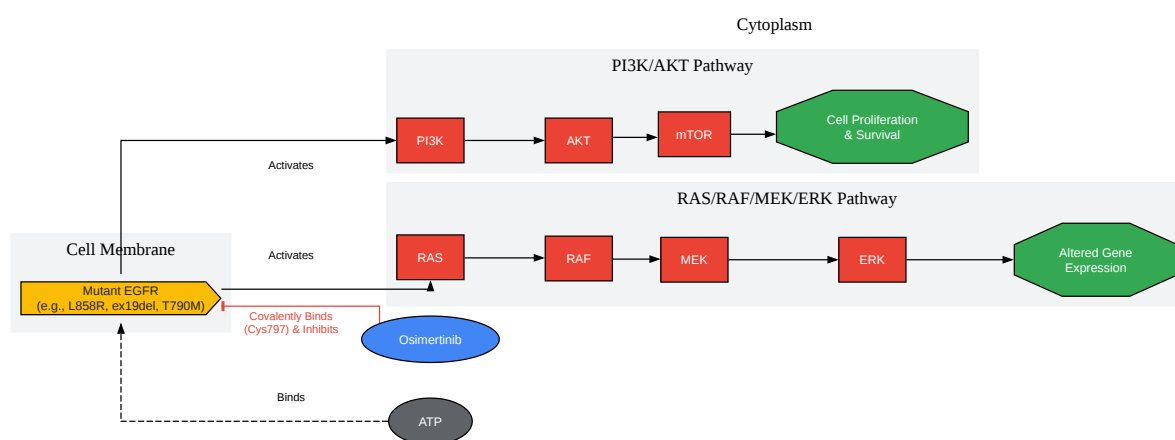
Mechanism of Action and Signaling Pathways

Osimertinib is a tyrosine kinase inhibitor that selectively and irreversibly binds to mutant forms of EGFR.[1][9] The key to its irreversible inhibition is the covalent bond it forms with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[3][9] This action blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9]

A significant advantage of Osimertinib is its high potency against EGFR harboring the T790M "gatekeeper" mutation, which confers resistance to earlier EGFR inhibitors, while having a much lower affinity for wild-type EGFR.[1][3][5] This selectivity minimizes off-target effects and associated toxicities.

Visualizing the Osimertinib Signaling Pathway

The following diagram illustrates the mechanism of action of Osimertinib in inhibiting EGFR signaling.



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Caption: Osimertinib covalently binds to mutant EGFR, blocking downstream signaling pathways.

Experimental Protocols

This section details common methodologies used in the preclinical evaluation of Osimertinib.

Synthesis of Osimertinib

The synthesis of Osimertinib is a multi-step process. While several routes have been described, a common approach involves the coupling of key intermediates.[\[10\]](#)[\[11\]](#)

Objective: To synthesize Osimertinib.

Materials:

- N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine
- Acryloyl chloride
- Appropriate solvents (e.g., dichloromethane)
- Base (e.g., triethylamine)

Procedure:

- Reduction of the Nitro Group: The nitro-substituted intermediate is reduced to the corresponding aniline. This is a critical step to introduce the amine that will be acylated.
- Acylation: The resulting aniline is reacted with acryloyl chloride in the presence of a base. This step introduces the reactive acrylamide "warhead" that is essential for the covalent binding to EGFR.
- Purification: The final product, Osimertinib, is purified using techniques such as column chromatography or recrystallization to achieve high purity.[\[10\]](#)

Note: The synthesis involves hazardous materials and should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of Osimertinib against various forms of EGFR.

Objective: To measure the IC₅₀ of Osimertinib against wild-type and mutant EGFR.

Materials:

- Recombinant human EGFR (wild-type, L858R/T790M, etc.)
- ATP
- Poly(Glu, Tyr) 4:1 substrate
- Osimertinib (serially diluted)
- Assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Preparation: Prepare serial dilutions of Osimertinib in DMSO.
- Reaction Setup: In a 384-well plate, add the EGFR enzyme, the substrate, and the serially diluted Osimertinib.[8]
- Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
- Data Analysis: Plot the kinase activity against the logarithm of the Osimertinib concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Expected Results: Osimertinib is expected to show potent inhibition of mutant EGFR (e.g., L858R/T790M) with IC₅₀ values in the low nanomolar range, while being significantly less potent against wild-type EGFR.[8]

Cell Proliferation Assay

This assay assesses the effect of Osimertinib on the growth of cancer cell lines.

Objective: To determine the GI_{50} (concentration for 50% growth inhibition) of Osimertinib in EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cell lines.

Materials:

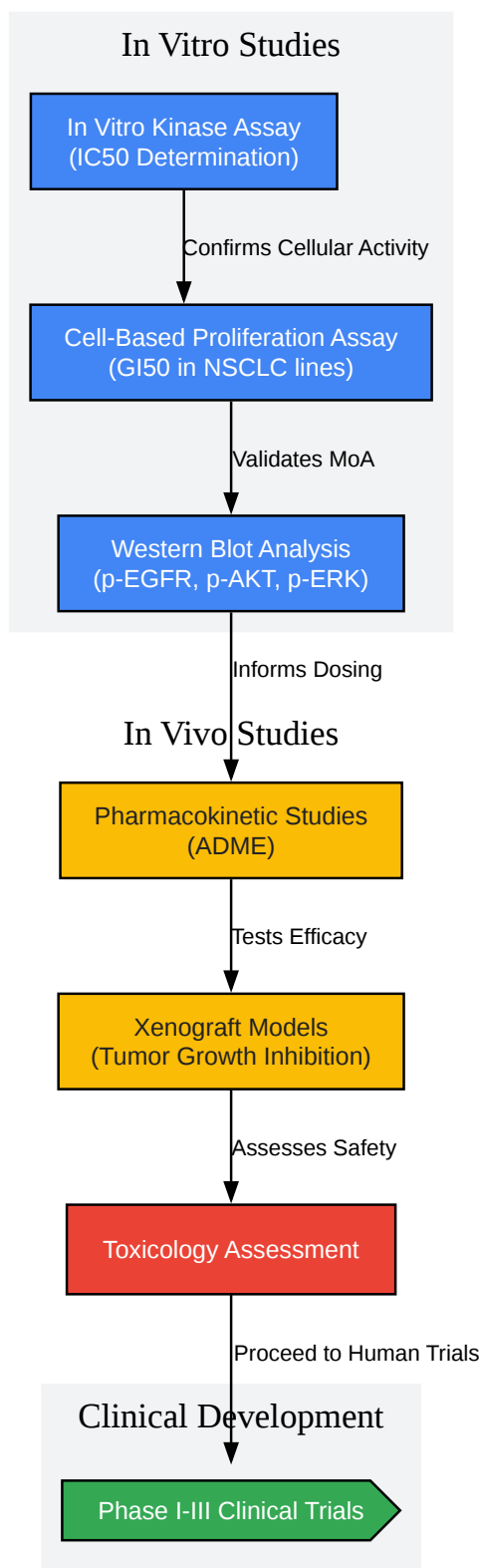
- NSCLC cell lines (e.g., H1975 for L858R/T790M mutation, PC9 for exon 19 deletion)[12][13]
- Cell culture medium and supplements
- Osimertinib
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- 96-well plates

Procedure:

- Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.[8]
- Treatment: Treat the cells with a range of concentrations of Osimertinib. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a period of 72 hours.
- Viability Measurement: Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
- Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the Osimertinib concentration. Calculate the GI_{50} value.

Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a kinase inhibitor like Osimertinib.



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Caption: A typical preclinical evaluation workflow for a targeted cancer therapy.

Conclusion

Osimertinib represents a significant advancement in the targeted treatment of EGFR-mutated non-small cell lung cancer. Its unique structural features enable potent and selective inhibition of the key driver mutations, including the T790M resistance mutation, leading to improved clinical outcomes. The detailed understanding of its chemical properties, mechanism of action, and the application of robust experimental protocols are fundamental to its successful development and ongoing research into overcoming subsequent resistance mechanisms.

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